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Compound of Interest

N,N-Dimethyl-2-
Compound Name: ,
phenoxyethanamine

Cat. No.: B082504

An In-depth Technical Guide to N,N-Dimethyl-2-
phenoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine with a phenoxy ether moiety. Its
chemical structure is of interest within medicinal chemistry and drug development due to the
presence of functionalities that are common in biologically active molecules. This technical
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, a detailed potential synthesis protocol, and its putative role in biological systems,
particularly in the context of histone deacetylase (HDAC) inhibition.

Molecular Structure and Physicochemical
Properties

N,N-Dimethyl-2-phenoxyethanamine, with the CAS number 13468-02-5, possesses a
molecular formula of CLOH15NO.[1][2] The structure features a phenoxy group linked via an
ether bond to an ethyl chain, which is terminated by a dimethylamino group.

Physicochemical Data
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The following table summarizes the key physicochemical properties of N,N-Dimethyl-2-
phenoxyethanamine.

Property Value Reference(s)
Molecular Formula C10H15NO [1112]
Molecular Weight 165.23 g/mol [3]
CAS Number 13468-02-5 [1][21[3]
Appearance P.al.e y('ellow to light yellow 3]
oil/liquid
Boiling Point 231.5 £ 23.0 °C at 760 mmHg [2]
Density 1.0+ 0.1 g/cm3 [2]
Flash Point 67.1+24.9 °C [2]
pKa 8.80 + 0.28 (Predicted) [3]
LogP 1.99 [2]

- Slightly soluble in Chloroform,
Solubility [3]
DMSO, and Ethyl Acetate

2-8°C, under inert gas
Storage Temperature _ [31[4]
(Nitrogen or Argon)

Synthesis of N,N-Dimethyl-2-phenoxyethanamine: A
Proposed Experimental Protocol

While specific, detailed experimental protocols for the synthesis of N,N-Dimethyl-2-
phenoxyethanamine are not readily available in peer-reviewed literature, a plausible and
robust two-step synthetic pathway can be proposed based on established organic chemistry
reactions, particularly the Williamson ether synthesis followed by nucleophilic substitution. The
following protocol is adapted from the synthesis of the homologous compound, N,N-Dimethyl-4-
phenoxybutan-1-amine.[4]
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Step 1: Synthesis of 1-Bromo-2-phenoxyethane via
Williamson Ether Synthesis

This initial step involves the reaction of phenol with a dihaloethane, such as 1,2-

dibromoethane, in the presence of a base to form the corresponding ether.

Materials:

Phenol

1,2-Dibromoethane

Anhydrous Potassium Carbonate (K2CO3)
Anhydrous Acetone

Deionized Water

Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSOa)
Diethyl Ether

1 M Aqueous Sodium Hydroxide (NaOH) Solution

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and
anhydrous acetone (10 volumes relative to phenol).

Stir the resulting suspension at room temperature for 15 minutes.
Add 1,2-dibromoethane (3.0 equivalents) to the reaction mixture.

Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).
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 After the reaction is complete, allow the mixture to cool to room temperature.
« Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the
acetone.

o Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

e Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL) to remove any
unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50
mL).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude 1-bromo-2-phenoxyethane.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

Step 2: Synthesis of N,N-Dimethyl-2-
phenoxyethanamine via Nucleophilic Substitution

This second step involves the nucleophilic substitution of the bromide in 1-bromo-2-
phenoxyethane with dimethylamine.

Materials:

1-Bromo-2-phenoxyethane (from Step 1)

¢ Dimethylamine solution (e.g., 40% in water or 2 M in THF)

o Potassium Carbonate (if using dimethylamine hydrochloride)
 Diethyl Ether

o Deionized Water

o Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

In a sealed pressure vessel, dissolve 1-bromo-2-phenoxyethane (1.0 equivalent) in a
suitable solvent such as Tetrahydrofuran (THF) or ethanol.

Add an excess of dimethylamine solution (e.g., 40% in water, 3.0 equivalents). If using
dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5
equivalents).

Seal the vessel and heat the reaction mixture to 70-80°C for 12-24 hours.
Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.

If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether (3 x
50 mL). If a solution in THF was used, remove the solvent under reduced pressure and then
partition the residue between diethyl ether and water.

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50
mL).

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude N,N-Dimethyl-2-phenoxyethanamine.

The final product can be purified by column chromatography on silica gel or by vacuum
distillation to obtain a pure sample.

Visual Representations
Molecular Structure of N,N-Dimethyl-2-
phenoxyethanamine

Caption: Molecular structure of N,N-Dimethyl-2-phenoxyethanamine.

Proposed Synthetic Workflow
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Step 1: Williamson Ether Synthesis

Phenol 1,2-Dibromoethane

K2COs, Acetone
Reflux

Step 2: Nucleophilic Substitution

1-Bromo-2-phenoxyethane Dimethylamine

Heat (70-80°C)
Pressure Vessel

N,N-Dimethyl-2-phenoxyethanamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of N,N-Dimethyl-2-phenoxyethanamine.

Potential Biological Activity and Signaling Pathways

N,N-Dimethyl-2-phenoxyethanamine has been noted as a useful compound for the
preparation of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that
play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on
histone proteins. This deacetylation leads to a more condensed chromatin structure, which
generally results in transcriptional repression.

The overactivity of certain HDACs is implicated in various diseases, including cancer and
neurodegenerative disorders, as it can lead to the silencing of tumor suppressor genes and
other genes involved in cell differentiation and apoptosis.[5] HDAC inhibitors, therefore,
represent a promising class of therapeutic agents. They work by blocking the active site of
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HDACSs, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-
expression of silenced genes.

While direct studies on the inhibitory activity of N,N-Dimethyl-2-phenoxyethanamine on
specific HDACs or its effect on downstream signaling pathways are not prominently available in
the public domain, its structural components are found in known HDAC inhibitors. Many HDAC
inhibitors consist of a zinc-binding group, a linker region, and a cap group that interacts with the
surface of the enzyme. It is plausible that N,N-Dimethyl-2-phenoxyethanamine could serve
as a scaffold or precursor for the synthesis of more complex molecules that act as potent and
selective HDAC inhibitors.

Histone Deacetylation Signaling Pathway
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Caption: Role of HDACs and their inhibitors in regulating chromatin structure and gene
transcription.

Conclusion

N,N-Dimethyl-2-phenoxyethanamine is a compound with well-defined physicochemical
properties. While detailed, published experimental protocols for its synthesis are scarce, a
reliable synthetic route can be proposed based on fundamental organic reactions. Its primary
significance in the context of drug development appears to be as a precursor or building block
for the synthesis of histone deacetylase inhibitors. Further research is warranted to explore the
direct biological activities of this compound and its derivatives to fully elucidate their therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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